molecular formula C14H18N2O2S B2873352 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione CAS No. 1226107-10-3

7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B2873352
CAS RN: 1226107-10-3
M. Wt: 278.37
InChI Key: LOMZJQSMGBBQDV-UHFFFAOYSA-N
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Description

“7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione” is a chemical compound with the empirical formula C14H18N2O2S. It has a molecular weight of 278.37 . The compound is a solid .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing novel bioactive compounds, such as the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity toward a panel of cell lines in vitro. The process involved isolating intermediates and testing for biological activity, showcasing the compound's potential in drug discovery (Maftei et al., 2013).

Material Science Applications

In material science, the introduction of tert-butyl side groups in polymers, like polyimides, has been explored for their low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, indicating potential applications in electronic devices (Chern & Tsai, 2008).

Molecular Structure Studies

Studies on molecular structure, such as the investigation into hydrogen-bonded chains of rings in specific compounds, provide insights into the molecular geometry and potential for developing new materials with unique properties (Trilleras et al., 2008).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and characterization of organotin(IV) complexes for in vitro cytotoxicity against human breast adenocarcinoma highlight the role of these compounds in drug design and cancer therapy (Shpakovsky et al., 2012).

properties

IUPAC Name

7-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(17)15-13(18)16-12/h7H,4-6H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMZJQSMGBBQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione

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